Vasoactive intestinal peptide (1-11)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

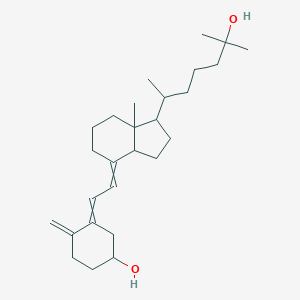

Vasoactive intestinal peptide (1-11) is a peptide hormone that is derived from the larger peptide hormone vasoactive intestinal peptide (VIP). VIP is a 28-amino acid peptide hormone that is known to have a wide range of physiological effects, including vasodilation, smooth muscle relaxation, and stimulation of secretion in the gastrointestinal tract. VIP (1-11) is a truncated form of VIP that has been shown to have similar physiological effects to the full-length peptide.

Wirkmechanismus

The exact mechanism of action of VIP (Vasoactive intestinal peptide (1-11)) is not fully understood, but it is thought to act through binding to specific receptors on target cells. These receptors are known as VPAC receptors, and there are two subtypes, VPAC1 and VPAC2. Binding of VIP (Vasoactive intestinal peptide (1-11)) to these receptors leads to the activation of intracellular signaling pathways that ultimately result in the physiological effects of the peptide.

Biochemical and Physiological Effects:

VIP (Vasoactive intestinal peptide (1-11)) has a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in a variety of tissues, including the gastrointestinal tract, lungs, and brain. It also has smooth muscle relaxant effects, particularly in the gastrointestinal tract. VIP (Vasoactive intestinal peptide (1-11)) has been shown to stimulate secretion in the gastrointestinal tract, including the secretion of water, electrolytes, and mucus. Additionally, VIP (Vasoactive intestinal peptide (1-11)) has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using VIP (Vasoactive intestinal peptide (1-11)) in lab experiments is that it has a well-established mechanism of action and physiological effects. This makes it a useful tool for studying the physiology of the gastrointestinal tract, vasculature, and nervous system. Additionally, VIP (Vasoactive intestinal peptide (1-11)) is relatively stable and easy to synthesize using SPPS techniques.

One limitation of using VIP (Vasoactive intestinal peptide (1-11)) in lab experiments is that it can be expensive to synthesize and purify. Additionally, the physiological effects of VIP (Vasoactive intestinal peptide (1-11)) can be complex and difficult to study in vivo, particularly in animal models.

Zukünftige Richtungen

There are several future directions for research on VIP (Vasoactive intestinal peptide (1-11)). One area of interest is the development of novel VPAC receptor agonists and antagonists for the treatment of gastrointestinal disorders, such as inflammatory bowel disease and irritable bowel syndrome. Additionally, there is interest in studying the neuroprotective effects of VIP (Vasoactive intestinal peptide (1-11)) in more detail, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is interest in studying the role of VIP (Vasoactive intestinal peptide (1-11)) in the regulation of circadian rhythms and sleep.

Synthesemethoden

VIP (Vasoactive intestinal peptide (1-11)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a solid support, with the peptide chain being built from the C-terminus to the N-terminus. Once the peptide has been fully synthesized, it can be cleaved from the solid support and purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

VIP (Vasoactive intestinal peptide (1-11)) has been used extensively in scientific research to study its physiological effects and mechanisms of action. It has been shown to have a wide range of effects, including vasodilation, smooth muscle relaxation, and stimulation of secretion in the gastrointestinal tract. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Eigenschaften

CAS-Nummer |

144119-83-5 |

|---|---|

Produktname |

Vasoactive intestinal peptide (1-11) |

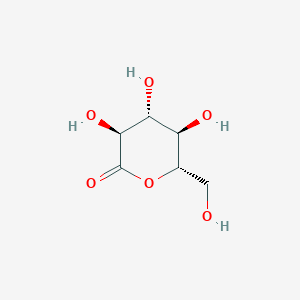

Molekularformel |

C55H76N14O21 |

Molekulargewicht |

1269.3 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |

InChI-Schlüssel |

GNEIJBGVTKUQSA-KUYRHLGNSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |

Andere CAS-Nummern |

144119-83-5 |

Sequenz |

HSDAVFTDNYT |

Synonyme |

vasoactive intestinal peptide (1-11) VIP (1-11) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)